molecular formula C9H11N5 B2453311 N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine CAS No. 3929-18-8

N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine

Cat. No. B2453311
CAS RN: 3929-18-8
M. Wt: 189.222
InChI Key: NBIHCSWIGABDMC-UHFFFAOYSA-N
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Description

“N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing at least two different elements. In this case, the elements are nitrogen (N) and carbon ©. The “4-Methylphenyl” indicates a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a methyl group (CH3) attached to the 4th carbon in the ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 1,2,4-triazole ring attached to a 4-methylphenyl group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

1,2,4-Triazoles can participate in various chemical reactions, particularly due to the presence of multiple nitrogen atoms in the ring. They can act as ligands in coordination chemistry, participate in cycloaddition reactions, and undergo various substitution reactions .

Scientific Research Applications

Synthesis and Biological Activity

N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine and its derivatives have been synthesized for various biological applications. A study highlighted the synthesis and biological evaluation of these derivatives, revealing significant antibacterial and antifungal activities against human pathogens. The compounds' structures were confirmed using IR and 1H NMR spectroscopy, and the in-vitro antibacterial and antifungal activities were assessed using the disc diffusion method (Mishra et al., 2009).

Anticancer Applications

In the realm of cancer research, 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues have been synthesized and identified as potent cyclin-dependent kinase (CDK) inhibitors. These compounds demonstrated significant inhibitory activities against CDK1 and CDK2 and inhibited cellular proliferation in various human tumor cells. Notably, a specific compound from this series exhibited effective in vivo anticancer properties in a human melanoma model (Lin et al., 2005).

Metal Complex Formation and Ligand Properties

The compound has also been investigated for its ability to form metal complexes. Research into 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole based ligands revealed dynamic behavior and protonation properties, with applications in metal complex formation involving ions like FeIII, Al3+, and VO2+. These studies provide insights into the compound's potential utility in coordination chemistry and material science (Stucky et al., 2008).

Chelating Properties and Crystal Structures

Furthermore, the chelating properties and crystal structures of This compound related compounds, such as 4-(p-methylphenyl)-3,5-bis(pyridin-2-yl)-1,2,4-triazole, have been explored. These studies revealed the compounds' coordination patterns and magnetic properties, contributing to our understanding of their potential applications in materials science and magnetic materials (Zhu et al., 2000).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. Without specific safety data for this compound, general precautions should include avoiding inhalation, ingestion, or direct skin contact .

Future Directions

The study of 1,2,4-triazole derivatives is a vibrant field, particularly in medicinal chemistry, where these compounds are often used as building blocks for the synthesis of more complex molecules. Future research could involve exploring the biological activity of this compound and its potential uses in medicine or other fields .

properties

IUPAC Name

3-N-(4-methylphenyl)-1H-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-6-2-4-7(5-3-6)11-9-12-8(10)13-14-9/h2-5H,1H3,(H4,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIHCSWIGABDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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